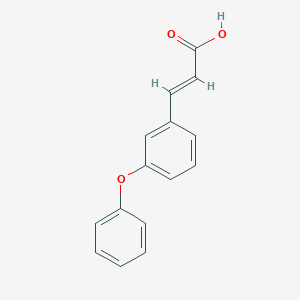

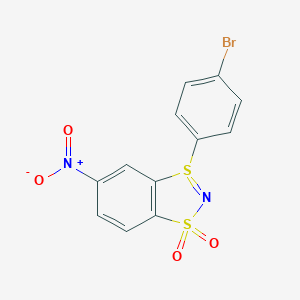

3-Phenoxycinnamic acid

Descripción general

Descripción

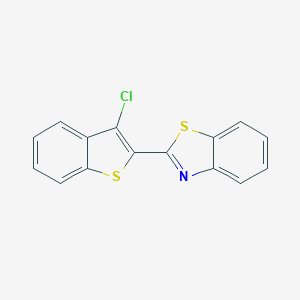

3-Phenoxycinnamic acid is a compound that falls under the category of phenolic acids. Phenolic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .

Synthesis Analysis

The synthesis of 3-Phenoxycinnamic acid involves several stages. One such method involves the use of (trimethylsilyl)ketene bis (trimethylsilyl) acetal and 3-Phenoxybenzaldehyde with potassium hydroxide in N,N-dimethyl-formamide at 20 degrees for 5 hours .Molecular Structure Analysis

The core of simple phenolic acid is a single aromatic ring, and they can be further categorized as hydroxybenzoic acids with a carboxyl group directly attached to the ring, and hydroxycinnamic acids carry a 2-propenoic acid group . The chemical structure and properties of hydroxybenzoic and hydroxycinnamic acids are presented in various sources .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación

Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives have shown potential in treating obesity-related health complications. They inhibit macrophage infiltration and nuclear factor κB activation in adipose tissues, reduce proinflammatory adipokines, and increase anti-inflammatory agent secretion. They also prevent adipocyte differentiation and lower lipid profiles in experimental animals, contributing to obesity reduction and associated health complications alleviation (Alam et al., 2016).

Dietary Intake and Pharmacokinetic Properties : Hydroxycinnamic acids are widely distributed in plants and found at high concentrations in many food products. A diet rich in these acids is associated with reduced risk of cardiovascular disease. Understanding their chemistry, biosynthesis, natural sources, and pharmacokinetic properties is crucial for leveraging their health benefits (El‐Seedi et al., 2012).

Cosmeceutical Applications : Hydroxycinnamic acids and their derivatives exhibit various activities beneficial for cosmetic formulations, such as antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer UV protective effects, suggesting potential as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients. However, challenges like poor stability and degradation need to be addressed (Taofiq et al., 2017).

Biological Activities and Therapeutic Applications : Hydroxycinnamic acids, like ferulic acid, have multiple physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. They also provide protection against coronary disease and increase sperm viability. These properties make them valuable in food and cosmetic industries (Ou & Kwok, 2004).

Antioxidant and Electrochemical Properties : These compounds act as potent antioxidants through radical scavenging activity, related to their hydrogen or electron donating capacity. Their antioxidant behavior can be predicted from standard one-electron potentials, making them a significant focus in antioxidant research and applications (Teixeira et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBBLWPDBZDHT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)

![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)

![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)